Ethyl 3-[(2-cyanoacetamido)imino]hexanoate
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Overview
Description
Ethyl 3-[(2-cyanoacetamido)imino]hexanoate is a chemical compound with the molecular formula C11H17N3O3. It is known for its unique structure, which includes a cyanoacetamido group and an ethyl ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-cyanoacetamido)imino]hexanoate typically involves the reaction of ethyl 3-aminocrotonate with cyanoacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-cyanoacetamido)imino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl 3-[(2-cyanoacetamido)imino]hexanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-cyanoacetamido)imino]hexanoate involves its interaction with specific molecular targets and pathways. The cyanoacetamido group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 3-[(2-cyanoacetamido)imino]hexanoate include:
- Ethyl 4-cyanoacetamido benzoate
- Methyl 2-(2-cyanoacetamido) benzoate
- Ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene) acetate
Uniqueness
This compound is unique due to its specific structure and the presence of both cyanoacetamido and ethyl ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H17N3O3 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 3-[(2-cyanoacetyl)hydrazinylidene]hexanoate |
InChI |
InChI=1S/C11H17N3O3/c1-3-5-9(8-11(16)17-4-2)13-14-10(15)6-7-12/h3-6,8H2,1-2H3,(H,14,15) |
InChI Key |
NLFPHKBZRBYRFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NNC(=O)CC#N)CC(=O)OCC |
Origin of Product |
United States |
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